An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 3-(2-Aminoethyl)aniline (CAS: 76935-75-6), a versatile bifunctional organic compound.[1][2] Possessing both an aromatic (aniline) and an aliphatic primary amine, this molecule presents a unique reactivity profile, making it a valuable building block in medicinal chemistry, materials science, and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical properties, experimental handling, and synthetic potential.
Core Molecular Identity and Physicochemical Properties
3-(2-Aminoethyl)aniline, with the molecular formula C₈H₁₂N₂, is a substituted phenethylamine. The presence of two distinct amine functionalities on a single scaffold is the defining feature of its chemistry. The aliphatic amine on the ethyl chain exhibits typical alkylamine behavior, while the amine directly attached to the benzene ring displays the characteristic properties of an aniline.
Caption: Chemical structure of 3-(2-Aminoethyl)aniline.
A summary of its key physicochemical properties is presented below. It is important to note that reported values, particularly for boiling and melting points, can vary depending on the experimental conditions and purity.
| Property | Value | Source(s) |
| CAS Number | 76935-75-6 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [3][2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Appearance | Solid; Colorless to light yellow crystal | [][1] |
| Boiling Point | 278.9 °C at 760 mmHg; 180 °C at 14 Torr | [][1] |
| Density | 1.062 g/cm³ | [] |
| Flash Point | 144.4 °C | [1][5] |
| pKa (Predicted) | 9.99 ± 0.10 | [1][5] |
| Refractive Index | 1.595 | [1][5] |
Spectroscopic Profile: A Guide to Structural Confirmation
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-(2-Aminoethyl)aniline. The distinct electronic environments of the two amino groups and the substituted aromatic ring give rise to a characteristic spectral signature.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for both primary amine functionalities.
-
N-H Stretching: As a molecule with two primary amine groups (R-NH₂), four N-H stretching bands are expected in the 3500-3300 cm⁻¹ region.[6][7] The aromatic amine (aniline) N-H stretches will appear alongside the aliphatic amine N-H stretches, typically as a pair of sharp bands for the asymmetric and symmetric modes of each group.[6][7]
-
N-H Bending: A primary amine N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[7]
-
C-N Stretching: The aromatic C-N stretch is typically stronger and at a higher wavenumber (1335-1250 cm⁻¹) than the aliphatic C-N stretch (1250-1020 cm⁻¹).[7]
-
Aromatic C-H Bending: Out-of-plane ("oop") C-H bending bands in the 900-675 cm⁻¹ region will indicate the 1,3- (meta) substitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structural elucidation.
-
¹H NMR:
-
Aromatic Protons (δ ≈ 6.5-7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.
-
Amine Protons (-NH₂): The signals for the N-H protons of both amines will appear as broad singlets that can vary in chemical shift (typically δ ≈ 1-5 ppm) depending on concentration and solvent.[6][8] Their identity can be confirmed by their disappearance from the spectrum upon D₂O exchange.[6]
-
Ethyl Chain Protons (-CH₂CH₂-): The two methylene groups will appear as two distinct signals, likely triplets, in the δ ≈ 2.5-3.0 ppm range. The protons alpha to the nitrogen are deshielded and will appear further downfield.[6]
-
-
¹³C NMR:
-
Aromatic Carbons (δ ≈ 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the aniline nitrogen (C-NH₂) will be significantly shielded, while the carbon attached to the ethyl group will also show a characteristic shift.
-
Aliphatic Carbons (δ ≈ 30-50 ppm): Two signals corresponding to the methylene carbons of the ethyl chain will be present. The carbon adjacent to the aliphatic amine nitrogen will be deshielded relative to the other.[6]
-
Mass Spectrometry (MS)
The nitrogen rule in mass spectrometry is a useful diagnostic tool; a molecule with an even number of nitrogen atoms, such as 3-(2-Aminoethyl)aniline, will have an even nominal molecular weight for its molecular ion (M⁺).[8] The primary fragmentation pathway is typically alpha-cleavage adjacent to the amine groups.
Chemical Reactivity: A Tale of Two Amines
The synthetic utility of 3-(2-Aminoethyl)aniline stems from the differential reactivity of its two nucleophilic centers and the activated aromatic ring.
Caption: Reactivity map of 3-(2-Aminoethyl)aniline.
Nucleophilicity of the Amino Groups
The aliphatic primary amine of the ethyl group is a significantly stronger base and a more potent nucleophile than the aromatic amine. This is a critical insight for synthetic planning. The lone pair of electrons on the aniline nitrogen is delocalized into the π-system of the benzene ring, reducing its availability for donation.[9] This differential reactivity allows for selective functionalization. For example, reactions with acyl chlorides, acid anhydrides, or alkyl halides under controlled conditions will preferentially occur at the more nucleophilic aliphatic amine.[10]
Reactions of the Aromatic Ring
The aniline moiety is a powerful activating group, directing electrophilic aromatic substitution to the positions ortho and para to itself (C2, C4, and C6).[9]
-
Halogenation: Reaction with reagents like Br₂ proceeds rapidly and can lead to polysubstitution. To achieve monosubstitution, the high reactivity of the amino group must be tempered, typically by first converting it to an amide (e.g., an acetanilide), which is a less powerful activating group.[9]
-
Nitration/Sulfonation: Direct nitration or sulfonation can be complicated by the basicity of the amino group, which can be protonated under strong acidic conditions, forming a deactivating -NH₃⁺ group. Again, protection of the amino group as an amide is the standard protocol to overcome this.[9]
-
Friedel-Crafts Reactions: These reactions are generally unsuccessful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[9]
Reactions of the Aniline Moiety
The aromatic amine can undergo diazotization when treated with nitrous acid (HNO₂) at low temperatures to form a stable arenediazonium salt.[9] This intermediate is exceptionally useful as it can be subsequently replaced by a wide variety of substituents via Sandmeyer or related reactions, providing access to a vast array of derivatives.
Applications in Research and Drug Development
Aniline and its derivatives are foundational scaffolds in medicinal chemistry, serving as key components in drugs ranging from sulfonamide antibiotics to kinase inhibitors.[11] 3-(2-Aminoethyl)aniline combines the aniline motif with a phenethylamine backbone, another privileged structure in pharmacology.
-
Scaffold for Kinase Inhibitors: The aniline scaffold is a common feature in many approved kinase inhibitors, where the amino group often acts as a critical hydrogen bond donor or acceptor in the ATP-binding pocket.[12] The ethylamine side chain provides a versatile vector for introducing additional pharmacophores to enhance potency and explore different regions of the kinase active site.[12]
-
Building Block for Novel Heterocycles: The two amine groups can be used in condensation reactions to construct complex heterocyclic systems, which are of perennial interest in drug discovery.
-
Linker in Conjugate Chemistry: The molecule can serve as a linker in the development of antibody-drug conjugates (ADCs) or other targeted delivery systems, with one amine functionalized for payload attachment and the other for conjugation to the targeting moiety.[]
Safety and Handling
As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. 3-(2-Aminoethyl)aniline is a hazardous chemical and must be handled with appropriate care.
-
GHS Hazard Statements: The compound is classified as harmful if swallowed and may cause respiratory irritation.[3][13] It is also reported to cause severe skin burns and eye damage.[3][14]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[15] Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[14]
-
Handling and Storage: Avoid breathing vapors or dust.[15] Keep the container tightly closed and store it in a dry, cool, and well-ventilated area, away from strong oxidizing agents and acids.[14][15]
-
Emergency Procedures: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move the person to fresh air.[14] If swallowed, rinse the mouth but do not induce vomiting; call a poison center or doctor immediately.[14][16]
Experimental Protocol: Selective N-Acetylation
This protocol describes the selective acetylation of the more nucleophilic aliphatic amine. This is a common first step to differentiate the two amino groups for subsequent synthetic transformations.
Caption: Workflow for selective N-acetylation.
Objective: To synthesize N-(2-(3-aminophenyl)ethyl)acetamide.
Rationale:
-
Solvent Choice: Dichloromethane (DCM) is an excellent, relatively non-polar solvent for this reaction that dissolves the starting material and is unreactive towards the reagents.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm upon adding the highly reactive acetic anhydride, minimizing potential side reactions.
-
Reagent Stoichiometry: Using one equivalent of acetic anhydride is key to achieving mono-acylation at the more reactive aliphatic amine. An excess would lead to di-acylation.
-
Work-up: The aqueous sodium bicarbonate wash (quenching) neutralizes the acetic acid byproduct and removes any unreacted acetic anhydride.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(2-aminoethyl)aniline (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Add acetic anhydride (1.0 eq.) dropwise via syringe over 5-10 minutes. Ensure the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully add saturated aqueous sodium bicarbonate solution to the flask and stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-(2-(3-aminophenyl)ethyl)acetamide.
-
Confirmation: Confirm the structure and purity of the final product using ¹H NMR, IR, and mass spectrometry, noting the appearance of an amide carbonyl stretch in the IR (≈1650 cm⁻¹) and an acetyl methyl singlet in the ¹H NMR (≈2.0 ppm).
References
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PrepChem.com. (n.d.). Synthesis of 4-(2-aminoethyl)aniline. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: (S)-3-(1-Aminoethyl)aniline. Retrieved from [Link]
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LookChem. (n.d.). 3-(2-Aminoethyl)aniline. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved from [Link]
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Jackowski, K., et al. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
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Zgrzebnicki, M., et al. (2020). Tris(2-Aminoethyl)Amine/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application. MDPI. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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